2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is a synthetic organic compound belonging to the class of furo[2,3-d]pyrimidines This compound is characterized by the presence of a furan ring fused to a pyrimidine ring, with chloromethyl and methoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: The initial step involves the formation of the furan ring through a cyclization reaction.
Introduction of the pyrimidine ring: The furan ring is then fused with a pyrimidine ring using appropriate reagents and catalysts.
Substitution reactions: The chloromethyl and methoxyphenyl groups are introduced through substitution reactions, often involving chloromethylation and methoxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives with different functional groups.
Scientific Research Applications
2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain kinases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(4-(2-fluoro-5-(trifluoromethyl)phenyl)aminocarbonylamino)phenyl)-2-(4-methoxyphenyl)furo[2,3-d]pyrimidine: This compound is a potent dual inhibitor of Tie-2 and VEGFR2 receptor tyrosine kinases.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their inhibitory activity against CDK2, a target for cancer treatment.
Uniqueness
2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both chloromethyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C21H18ClN3O3 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
2-(chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H18ClN3O3/c1-26-14-7-3-12(4-8-14)17-18-20(23)24-16(11-22)25-21(18)28-19(17)13-5-9-15(27-2)10-6-13/h3-10H,11H2,1-2H3,(H2,23,24,25) |
InChI Key |
HYISVZHJOVQSCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=NC(=NC(=C23)N)CCl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.